molecular formula C11H17NO2 B1348703 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione CAS No. 75039-59-7

2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione

Cat. No.: B1348703
CAS No.: 75039-59-7
M. Wt: 195.26 g/mol
InChI Key: FQROYQHOQIIRBO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione is an organic compound with a unique structure that includes a dimethylamino group and a methylene bridge attached to a cyclohexane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione typically involves the reaction of dimethylformamide dimethyl acetal (DMFDMA) with a suitable precursor. One common method includes the use of DMFDMA as a catalyst to introduce the dimethylamino and methylene groups into the cyclohexane ring . The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or methanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Industrial methods also focus on minimizing waste and improving the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into different reduced forms.

    Substitution: The dimethylamino group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired transformation but often involve controlled temperatures and solvents like ethanol or methanol.

Major Products Formed

The major products formed from these reactions depend on the specific type of reaction and the reagents used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted cyclohexane derivatives.

Scientific Research Applications

2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione involves its interaction with various molecular targets and pathways. The dimethylamino group can participate in nucleophilic attacks, while the methylene bridge can facilitate the formation of stable intermediates. These interactions enable the compound to act as a versatile reagent in chemical reactions and as a potential bioactive molecule in biological systems .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione is unique due to its specific cyclohexane ring structure combined with the dimethylamino and methylene groups

Biological Activity

The compound 2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione , with the chemical formula C11H17NO2C_{11}H_{17}NO_2 and CAS number 75039-59-7, is a member of the cyclohexane-1,3-dione family. This compound has garnered attention due to its diverse biological activities, particularly in pharmaceutical applications. This article explores its biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound is characterized by a cyclohexane ring with two ketone groups and a dimethylamino substituent. The crystal structure has been analyzed using X-ray diffraction techniques, revealing a monoclinic system with specific lattice parameters:

ParameterValue
a (Å)5.9245(2)
b (Å)17.7243(6)
c (Å)10.2915(4)
β (°)95.352(1)
Volume (ų)1075.97(7)

The compound exhibits characteristic IR absorption bands at 2934 cm1^{-1} and 1663 cm1^{-1}, indicating the presence of aliphatic C-H bonds and carbonyl groups respectively .

Synthesis

The synthesis of this compound involves the reaction of 5,5-dimethylcyclohexane-1,3-dione with dimethylformamide-dimethylacetal (DMF-DMA) in dry xylene under reflux conditions. The reaction yields the desired product with a yield of approximately 71% and a melting point of 94°C .

Antidiabetic Potential

Research indicates that compounds derived from cyclohexane-1,3-diones have significant potential as antidiabetic agents. The mechanism of action is believed to involve the formation of complexes with iron ions (Fe++^{++}), which can inhibit certain enzymes related to glucose metabolism .

Antimicrobial Activity

Studies have shown that derivatives of this compound exhibit antimicrobial properties against various bacterial strains. For example, it has been noted that some analogs can inhibit the growth of resistant strains of bacteria such as Mycobacterium tuberculosis .

Case Studies

A notable case study involved the evaluation of the compound's efficacy against various pathogens. In vitro tests demonstrated that derivatives exhibited varying degrees of antibacterial activity, suggesting potential for development into therapeutic agents for infections caused by resistant bacteria .

Toxicological Profile

The safety profile of this compound has also been assessed. Preliminary toxicological studies indicate that while the compound shows promising biological activity, further studies are required to fully understand its safety and efficacy in clinical settings .

Properties

IUPAC Name

2-(dimethylaminomethylidene)-5,5-dimethylcyclohexane-1,3-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO2/c1-11(2)5-9(13)8(7-12(3)4)10(14)6-11/h7H,5-6H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQROYQHOQIIRBO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(=O)C(=CN(C)C)C(=O)C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50351074
Record name 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

195.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

75039-59-7
Record name 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50351074
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,5-DIMETHYL-2-(DIMETHYLAMINOMETHYLENE)-1,3-CYCLOHEXANEDIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

According to Scheme 2 Step 1: A solution of 5,5-dimethylcyclohexane-1,3-dione (428 mmol, 60 g) and of 1,1-dimethoxy-N,N-dimethylmethanamine (514 mmol, 68.2 mL) was stirred at room temperature for 1 hour. After evaporation and trituration in cyclohexane, 38.5 g (197 mmol, 46%) of 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione were obtained as a pale yellow solid.
Quantity
60 g
Type
reactant
Reaction Step One
Quantity
68.2 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 2
Reactant of Route 2
2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 3
Reactant of Route 3
2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 4
Reactant of Route 4
2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 5
2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione
Reactant of Route 6
2-((Dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione
Customer
Q & A

Q1: Why is 2-((dimethylamino)methylene)-5,5-dimethylcyclohexane-1,3-dione a useful compound in medicinal chemistry?

A: this compound is a valuable building block for synthesizing various heterocyclic compounds, particularly fused pyrazoles. These heterocyclic compounds, like pyrazolopyrimidines and pyrazoloquinazolines, have shown promising biological activities, including antibacterial and anticancer properties [, ]. This compound reacts readily with 5-aminopyrazoles in glacial acetic acid, providing access to these diversely substituted heterocycles.

Q2: What is known about the structural characterization of this compound?

A: This compound has been characterized using various spectroscopic methods, including X-ray crystallography []. Its crystal structure reveals a monoclinic system with the space group P21/c. The molecular formula is C11H17NO2, and its molecular weight is 195.25 g/mol.

Q3: Have any structure-activity relationship (SAR) studies been conducted on the derivatives synthesized using this compound?

A: Yes, research has explored the SAR of synthesized pyrazolo[1,5-a]pyrimidines, focusing on their in vitro cytotoxic activities against human cancer cell lines (HepG-2 and MCF-7) []. The study identified specific substitutions on the pyrazole and phenyl rings that significantly influenced potency, highlighting the importance of structural modifications for enhancing biological activity.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.